molecular formula C23H32O7 B1150779 Bonducellpin C CAS No. 197781-84-3

Bonducellpin C

Cat. No.: B1150779
CAS No.: 197781-84-3
M. Wt: 420.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bonducellpin C is a natural product from Caesalpinia minax . More research is needed to identify the compound’s primary targets and their role.

Pharmacokinetics

Pharmacokinetic studies of this compound indicate that it is absorbed quickly and eliminated rapidly, with high blood concentration .

Result of Action

It is known that cassane diterpenoids, including this compound, have shown strong anti-inflammatory activity . This suggests that this compound may have a significant impact on inflammatory processes at the molecular and cellular level.

Action Environment

It is recommended that this compound should be stored at -20°c for 3 years or at 4°c for 2 years in powder form, and at -80°c for 6 months or at -20°c for 1 month in solvent . This suggests that temperature is an important environmental factor affecting the stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bonducellpin C involves several steps, including the extraction of plant materials and subsequent chemical reactions to isolate the compound. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be extracted from plants like Caesalpinia bonduc using solvents such as methanol .

Industrial Production Methods

The compound is typically stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bonducellpin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired modifications to the compound’s structure.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in different scientific research applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Bonducellpin C is part of a group of cassane diterpenoids, which include compounds such as Bonducellpin A, Bonducellpin B, and Bonducellpin D . These compounds share similar structural features and biological activities.

Uniqueness

What sets this compound apart from its similar compounds is its potent inhibitory effect on diterpene synthase and its significant anti-malarial activity . This makes it a valuable compound for further research and potential therapeutic applications.

Conclusion

This compound is a fascinating compound with diverse biological activities and significant potential in scientific research. Its unique properties and inhibitory effects on enzymes make it a valuable subject for further study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O7/c1-12(24)30-17-6-8-21(2,3)23(27)11-15(25)19-14(22(17,23)4)10-16-13(7-9-29-16)18(19)20(26)28-5/h7,9,14-15,17-19,25,27H,6,8,10-11H2,1-5H3/t14-,15-,17-,18+,19-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVDXCWSMBMTOV-DTGSAJLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)O)C(=O)OC)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)O)C(=O)OC)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bonducellpin C
Reactant of Route 2
Bonducellpin C
Reactant of Route 3
Bonducellpin C
Reactant of Route 4
Bonducellpin C
Reactant of Route 5
Reactant of Route 5
Bonducellpin C
Reactant of Route 6
Bonducellpin C
Customer
Q & A

Q1: What is the source of Bonducellpin C and what other similar compounds have been isolated alongside it?

A1: this compound has been isolated from the seed kernels of Caesalpinia crista, a medicinal plant found in Southeast Asia. This plant is known for its rich content of cassane-type furanoditerpenes. Along with this compound, researchers have isolated other related compounds from the same source, including Caesalpinins MM, MN, MO, and MP, as well as known diterpenes such as 1-deacetoxy-1-oxocaesalmin C, 1-deacetylcaesalmin C, caesalmin C, caesaldekarin e, 2-acetoxycaesaldekarin e, 2-acetoxy-3-deacetoxycaesaldekarin e, and norcaesalpinin E. [, ]

Q2: Has this compound been found in other natural sources?

A2: While the provided research focuses on Caesalpinia crista, it specifically mentions that compounds 1-deacetoxy-1-oxocaesalmin C and 1-deacetylcaesalmin C were isolated from a natural source for the first time during this study. [] This suggests that this compound and other related compounds might exist in other yet-to-be-discovered natural sources.

Q3: What kind of structural analysis was used to identify this compound?

A3: The structures of this compound and the other isolated compounds were elucidated using a range of spectroscopic techniques. [] While the specific techniques are not explicitly listed, this likely includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.